3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline
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Overview
Description
3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline is an organic compound that features an anthracene moiety attached to a propyl chain, which is further connected to a dimethylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline typically involves the following steps:
Preparation of 3-(Anthracen-9-yl)propyl bromide: This intermediate can be synthesized by reacting anthracene with 1,3-dibromopropane under suitable conditions.
Nucleophilic Substitution Reaction: The 3-(Anthracen-9-yl)propyl bromide is then reacted with N,N-dimethylaniline in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to yield reduced anthracene derivatives.
Substitution: The dimethylaniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethylaniline group.
Scientific Research Applications
3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Materials Science: It is studied for its potential use in organic semiconductors and photovoltaic cells.
Biological Research: The compound can be used as a fluorescent probe in biological imaging.
Chemical Sensors: Its unique structure allows it to be used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline involves its interaction with light and other molecules. The anthracene moiety is responsible for its fluorescent properties, which can be utilized in various applications. The dimethylaniline group can participate in electron transfer reactions, making the compound useful in electronic applications .
Comparison with Similar Compounds
Similar Compounds
9-(4-Phenyl)anthracene: Similar in structure but lacks the dimethylaniline group.
9-(4-Phenylethynyl)anthracene: Contains an ethynyl linkage instead of a propyl chain.
9,10-Bis(phenylethynyl)anthracene: Features two phenylethynyl groups attached to the anthracene core.
Uniqueness
3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline is unique due to the presence of both the anthracene moiety and the dimethylaniline group. This combination imparts distinct electronic and photophysical properties, making it suitable for a wide range of applications in organic electronics and materials science .
Properties
CAS No. |
168985-34-0 |
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Molecular Formula |
C25H25N |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-(3-anthracen-9-ylpropyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C25H25N/c1-26(2)22-13-7-9-19(17-22)10-8-16-25-23-14-5-3-11-20(23)18-21-12-4-6-15-24(21)25/h3-7,9,11-15,17-18H,8,10,16H2,1-2H3 |
InChI Key |
YWCRKDVOWJJKBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CCCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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